Bansyl Chloride
Overview
Description
Bansyl Chloride is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene and contains a sulfonyl chloride group, which makes it reactive and useful in different chemical reactions. This compound is often used as a reagent in biochemical and analytical chemistry due to its ability to form stable fluorescent derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bansyl Chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method ensures the formation of the sulfonyl chloride group, which is crucial for the compound’s reactivity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Bansyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, leading to the formation of sulfonamide derivatives.
Addition Reactions: The compound can react with amines to form stable fluorescent sulfonamide adducts.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are sulfonamide derivatives, which are stable and often exhibit fluorescent properties .
Scientific Research Applications
Bansyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bansyl Chloride exerts its effects involves the formation of stable fluorescent sulfonamide adducts with primary and secondary amines . These adducts are sensitive to their immediate environment, allowing researchers to study various biochemical processes. The compound’s ability to accept energy through fluorescence resonance energy transfer (FRET) from amino acids like tryptophan makes it a valuable tool in investigating protein folding and dynamics .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): This compound is similar in structure but contains dimethylamino groups instead of dibutylamino groups.
5-Diethylamino-naphthalene-1-sulfonyl Chloride: Another similar compound with diethylamino groups.
Uniqueness
Bansyl Chloride is unique due to its dibutylamino group, which can influence its reactivity and the properties of the fluorescent derivatives it forms. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-(dibutylamino)naphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHBGYIKYGXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195658 | |
Record name | Bansyl compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43040-76-2 | |
Record name | Bansyl compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bansyl compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bansyl Chloride [N-Protecting Agent for Peptide Research] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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